3-Ethyl-3-methylcyclohexan-1-one
Overview
Description
3-Ethyl-3-methylcyclohexan-1-one is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an ethyl group and a methyl group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-3-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone. The process typically includes the following steps:
Formation of Enolate Ion: Cyclohexanone is treated with a strong base such as sodium hydride (NaH) to form the enolate ion.
Alkylation: The enolate ion is then reacted with ethyl bromide and methyl iodide under controlled conditions to introduce the ethyl and methyl groups at the desired positions on the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of 3-ethyl-3-methylcyclohexanone may involve catalytic hydrogenation of the corresponding cresol derivatives or oxidation of methylcyclohexane. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Ethyl-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-ethyl-3-methylcyclohexanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohexanone: A similar compound with a single methyl group on the cyclohexane ring.
3-Ethylcyclohexanone: Another related compound with an ethyl group on the cyclohexane ring.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
3-Ethyl-3-methylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups at the third carbon position, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-ethyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-9(2)6-4-5-8(10)7-9/h3-7H2,1-2H3 |
InChI Key |
HPFWICIZVJFFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC(=O)C1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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